Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Description
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a piperidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylate. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for constructing chiral piperidine scaffolds in kinase inhibitors and receptor-targeting molecules . Its structure enables selective deprotection under acidic conditions (Boc group) or basic hydrolysis (methyl ester), making it versatile for multi-step syntheses.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-6-5-7-14(8-9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
LBIZGECGYDPMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected piperidine.
Esterification: The Boc-protected piperidine is then reacted with methyl chloroformate in the presence of a base to form the methyl ester derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be carried out using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is commonly removed under acidic conditions to generate a free amine. This step is critical for further functionalization in drug synthesis.
Reaction Conditions :
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Typical Protocol : The compound is stirred in 4 M HCl/dioxane (1:4 v/v) at 0–25°C for 2–4 hours, yielding the deprotected amine hydrochloride salt.
Example :
Ester Hydrolysis
The methyl ester can be hydrolyzed to a carboxylic acid under basic or acidic conditions, enabling further derivatization.
Reaction Conditions :
-
Basic Hydrolysis : NaOH (2–4 M) in methanol/water (1:1) at 60–80°C for 6–12 hours.
-
Acid Hydrolysis : H₂SO₄ (1 M) in methanol under reflux.
Example :
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
Reaction Conditions :
-
Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.
-
Outcome : Conversion to 3-((Boc)amino)piperidine-1-methanol with >80% yield.
Example :
Oxidation of the Piperidine Ring
The piperidine nitrogen or adjacent carbons can undergo oxidation to form N-oxides or ketones.
Reaction Conditions :
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in DCM.
-
Typical Protocol : Stirring at 25°C for 12–24 hours yields the N-oxide derivative .
Example :
\text{Piperidine} \xrightarrow{\text{H₂O₂, Ac
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the preparation of biologically active compounds and enzyme inhibitors.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor for the synthesis of biologically active molecules. The Boc protecting group provides stability during chemical reactions and can be selectively removed to expose the reactive amine group .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in ester groups, Boc-protection sites, and additional functional moieties:
Key Observations :
- Ester Group Variation : Replacement of the methyl ester with bulkier groups (e.g., benzyl or tert-butyl) increases molecular weight and lipophilicity, impacting solubility and pharmacokinetics .
- Heterocyclic Additions : Pyrimidine-substituted analogs (e.g., CAS 1421048-28-3) exhibit enhanced binding affinity in kinase inhibition studies due to aromatic interactions .
- Stereochemistry : Enantiomers like (R)- and (S)-configured derivatives (CAS 1263078-12-1) show divergent biological activities in chiral environments .
Physicochemical Properties
Notes:
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS No. 1547272-20-7) is a compound of interest due to its potential biological activity. This article reviews the available literature on its biological properties, synthesis, and applications, summarizing key research findings and presenting relevant data.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.32 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) amino group and a methyl ester.
Research indicates that compounds structurally related to this compound may exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in critical metabolic pathways. For example, inhibitors targeting methionyl-tRNA synthetase in Trypanosoma brucei have demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .
Case Studies
- Antiparasitic Activity : A study on related compounds indicated that certain derivatives could inhibit the growth of Trypanosoma brucei, which causes African sleeping sickness. Compounds showed EC50 values in the nanomolar range, suggesting high potency .
- Synthesis and Biological Evaluation : In a synthesis study, derivatives of piperidine carboxylates were evaluated for their biological activity against various targets, revealing promising results for drug development .
Data Summary
The following table summarizes the biological activities and properties of this compound and its analogs:
| Compound Name | CAS No. | Biological Activity | EC50 (nM) | Remarks |
|---|---|---|---|---|
| This compound | 1547272-20-7 | Antiparasitic (Trypanosoma brucei) | TBD | Potential lead for drug development |
| Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | 1284966-16-0 | Antiparasitic, low mammalian toxicity | TBD | Related structure with similar activity |
| tert-Butyl 3-aminopiperidine-1-carboxylate | 184637-48-7 | Inhibitor of methionyl-tRNA synthetase | 39 | Effective against T. brucei |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Using standard methods for constructing piperidine derivatives.
- Boc Protection : The amino group is protected using tert-butyloxycarbonyl (Boc) to enhance stability during reactions.
- Methyl Ester Formation : The carboxylic acid moiety is converted to a methyl ester through esterification processes.
Q & A
Q. What are the primary synthetic routes for preparing Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, and what reaction conditions are critical for high yields?
The compound is typically synthesized via multi-step reactions involving protection/deprotection strategies. A common approach involves:
Amine Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine amine using Boc anhydride in a solvent like THF or DCM under basic conditions (e.g., triethylamine) .
Esterification : Methyl ester formation is achieved via carbodiimide-mediated coupling (e.g., DCC/DMAP) or direct reaction with methyl chloroformate .
Critical conditions include maintaining anhydrous environments, controlled temperature (0–25°C), and stoichiometric precision to avoid side reactions like over-alkylation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Key signals include the Boc group’s tert-butyl protons (1.2–1.4 ppm, singlet) and the piperidine ring’s axial/equatorial proton splitting patterns (δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns consistent with Boc cleavage (e.g., loss of 100 Da corresponding to (CH3)3CO) .
- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. How does the Boc protection strategy influence the stability and reactivity of the piperidine nitrogen during downstream functionalization?
The Boc group stabilizes the amine against oxidation and nucleophilic attack, enabling selective reactions at other sites (e.g., ester hydrolysis or amide coupling). Deprotection with TFA or HCl in dioxane regenerates the free amine for further modifications .
Advanced Research Questions
Q. What are the key challenges in optimizing enantiomeric purity for derivatives of this compound, and how can chiral resolution be achieved?
- Challenges : Racemization during Boc deprotection or ester hydrolysis due to acidic/basic conditions.
- Solutions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) during synthesis. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) can resolve enantiomers .
Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic substitutions on the piperidine ring?
- Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms, leading to inversion at the reaction site.
- Low temperatures (−78°C to 0°C) reduce side reactions (e.g., ring-opening) in highly functionalized derivatives. Experimental data show THF at −20°C improves regioselectivity by 15–20% compared to room temperature .
Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis or Boc cleavage) during cross-coupling reactions involving this compound?
Q. How can researchers reconcile discrepancies in reported toxicity data for structurally similar piperidine-Boc derivatives?
- Data Analysis : Compare LD50 values across studies (e.g., oral vs. dermal exposure) and adjust for molecular weight differences. For example, tert-butyl 4-(diphenylamino)piperidine-1-carboxylate shows higher dermal toxicity (LD50: 500 mg/kg) than its methyl ester analogs (LD50: >1000 mg/kg) due to lipophilicity .
- In Silico Modeling : Use QSAR models to predict toxicity based on logP and electrophilicity indices .
Experimental Design & Data Analysis
Q. How should researchers design stability studies to evaluate the compound’s shelf life under varying storage conditions?
Q. What statistical methods are recommended for analyzing yield variations in scale-up syntheses?
- Multivariate Analysis (DoE) : Use response surface methodology to optimize variables (e.g., solvent volume, catalyst loading). For example, a Central Composite Design reduced batch-to-batch yield variability from ±12% to ±3% in a 10-g synthesis .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in an academic lab setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
